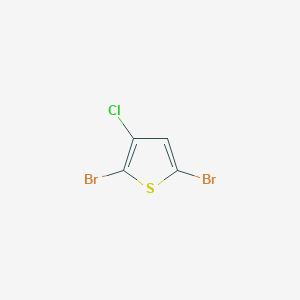

2,5-Dibromo-3-chlorothiophene

Description

Halogenated thiophenes, a class of sulfur-containing heterocyclic compounds, have become indispensable in the realm of materials science. Their utility stems from the ability to fine-tune their electronic and optical properties through the strategic incorporation of halogen atoms. This has led to their widespread use in a variety of applications, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs).

Substituted thiophenes are fundamental building blocks in organic synthesis, prized for their versatility in constructing complex molecular architectures. The introduction of various substituents onto the thiophene (B33073) ring can dramatically alter the resulting molecule's electronic nature, solubility, and solid-state packing, which are critical parameters for functional materials. nih.gov The thiophene core, being electron-rich, can be readily modified, and the presence of halogens, in particular, provides reactive handles for a variety of cross-coupling reactions. ossila.com These reactions, such as Suzuki and Stille couplings, are powerful tools for creating carbon-carbon bonds, enabling the synthesis of conjugated polymers with extended π-systems. ossila.com The regioregularity of these polymers, which is crucial for their performance in electronic devices, can also be controlled through the careful design of the substituted thiophene monomers. nih.gov

Among the various halogenated thiophenes, 2,5-Dibromo-3-chlorothiophene has emerged as a particularly valuable functionalized monomer. This compound features two bromine atoms at the 2 and 5 positions, which are highly amenable to cross-coupling reactions, and a chlorine atom at the 3 position. ossila.comossila.com The presence of the electron-withdrawing chlorine atom significantly influences the electronic properties of the monomer and the resulting polymers, making them more electron-deficient. ossila.com This modification can lead to improved air stability and higher open-circuit voltages in organic solar cells. acs.org

The strategic placement of the halogen atoms on the thiophene ring allows for its use in various polymerization reactions to create well-defined polymeric structures. It serves as a key building block for the synthesis of medium to wide bandgap polymer semiconductors. ossila.com These polymers are often highly soluble, which is advantageous for solution-based processing techniques used in the fabrication of low-cost organic electronic devices. ossila.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 32431-91-7 | ossila.com |

| Molecular Formula | C₄HBr₂ClS | ossila.com |

| Molecular Weight | 276.38 g/mol | ossila.com |

| Appearance | Off-white powder/crystals | ossila.com |

| Melting Point | 24 - 25 °C | ossila.com |

| Purity | >97% | ossila.com |

Current research is heavily focused on the design and synthesis of novel halogenated thiophene-based polymers to enhance the efficiency and stability of organic solar cells. A significant trend is the development of non-fullerene acceptors (NFAs) and the corresponding donor polymers, where halogenated thiophenes play a crucial role. For instance, the introduction of chlorine into the polymer backbone has been shown to improve the power conversion efficiency (PCE) and long-term stability of non-fullerene polymer solar cells. researchgate.net

Researchers are exploring the synergistic effects of different halogen substitutions and their impact on the molecular packing, morphology, and electronic properties of the resulting polymer films. researchgate.net The goal is to achieve a deeper understanding of the structure-property relationships to guide the rational design of next-generation materials for high-performance organic electronics. rsc.orgnumberanalytics.com The future of halogenated thiophene systems lies in the development of even more sophisticated monomers that can lead to polymers with tailored properties for specific applications, including flexible and transparent electronics. rsc.org The scalability and cost-effectiveness of the synthesis of these monomers, such as the high-yield synthesis of this compound from inexpensive starting materials, are also critical considerations for their commercial viability. researchgate.net

Detailed Research Findings on this compound

The utility of this compound as a monomer is rooted in its reactivity in various polymerization methods and the desirable properties it imparts to the resulting polymers.

One of the primary methods for synthesizing polymers from this compound is through Stille cross-coupling reactions. In a notable study, a chlorinated thiophene-based donor polymer, P(Cl), was synthesized by reacting this compound with a stannylated comonomer. researchgate.net This polymerization was carried out using a palladium catalyst. The resulting polymer, when blended with a non-fullerene acceptor, yielded a high power conversion efficiency of 12.14% in an organic solar cell. researchgate.net The study highlighted that the chlorine atom on the thiophene ring played a significant role in achieving this high performance and also contributed to the excellent long-term stability of the device. researchgate.net

Another key synthetic route is the Suzuki cross-coupling reaction, which is widely used for C-C bond formation. nih.gov Although direct examples of Suzuki polymerization with this compound are less commonly detailed in the provided context, the general applicability of dibromo-thiophenes in Suzuki reactions is well-established for creating biaryl compounds and polymers. ossila.comnih.gov

The synthesis of this compound itself can be achieved with high efficiency. One reported method starts from the readily available and inexpensive 3-chlorothiophene (B103000), which undergoes a one-step synthesis to produce the desired product with a high yield of 95.2%. researchgate.net This efficient synthesis is a significant advantage for its potential use in large-scale production of organic electronic materials.

Table 2: Comparison of Polymer Properties

| Polymer | Monomers | Polymerization Method | Key Electronic Property | Application | Reference |

| P(Cl) | This compound and a stannylated benzodithiophene derivative | Stille Coupling | Lowered HOMO level, high PCE (12.14%) | Organic Solar Cells | researchgate.net |

| PClBTA-PS | A chlorinated thiophene derivative and other comonomers | Stille Coupling | Faster excitonic dissociation, higher Voc | Organic Solar Cells | acs.org |

Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromo-3-chlorothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBr2ClS/c5-3-1-2(7)4(6)8-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDFIWWRRJPGOEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Cl)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBr2ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301308157 | |

| Record name | 2,5-Dibromo-3-chlorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32431-91-7 | |

| Record name | 2,5-Dibromo-3-chlorothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32431-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dibromo-3-chlorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Functionalization of 2,5 Dibromo 3 Chlorothiophene in Organic Synthesis

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds, and 2,5-Dibromo-3-chlorothiophene is a substrate well-suited for such transformations. The differential reactivity of the C-Br and C-Cl bonds, as well as the distinct electronic environments of the C2 and C5 positions, allow for controlled and selective functionalization.

Suzuki-Miyaura Cross-Coupling Reactions with Aryl/Heteroaryl Boronates

The Suzuki-Miyaura cross-coupling reaction, which pairs an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base, is a widely employed method for the synthesis of biaryls and heteroaryl-substituted aromatics. nih.govyonedalabs.com In the case of polyhalogenated thiophenes like 2,5-dibromo-3-hexylthiophene (B54134), this reaction can be controlled to achieve either mono- or diarylation. mdpi.com

Studies have shown that the reaction of 2,5-dibromo-3-hexylthiophene with various arylboronic acids can be optimized to produce 5-aryl-2-bromo-3-hexylthiophenes in moderate to good yields. mdpi.com The choice of solvent, base, and catalyst loading are critical parameters in controlling the selectivity and efficiency of the coupling. For instance, using Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base in a 1,4-dioxane/water solvent system at 90 °C has proven effective for the selective mono-arylation at the more reactive C5 position. mdpi.com

The electronic nature of the substituents on the arylboronic acid can influence the reaction yield. Both electron-donating and electron-withdrawing groups on the arylboronic acid are generally well-tolerated, leading to a diverse range of functionalized thiophenes. mdpi.com

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 75 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 72 |

| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 68 |

| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 70 |

This table presents representative yields for the mono-arylation of 2,5-dibromo-3-hexylthiophene based on reported studies. mdpi.com

Further reaction at the remaining C2-bromo position can be achieved under similar or slightly modified conditions to afford 2,5-diaryl-3-hexylthiophenes. nih.gov

Stille Cross-Coupling Reactions with Organotin Reagents

The Stille reaction utilizes organotin reagents (organostannanes) as the nucleophilic partner in palladium-catalyzed cross-coupling reactions. wikipedia.org A key advantage of organostannanes is their stability to air and moisture, and their tolerance of a wide variety of functional groups. wikipedia.orgyoutube.com This makes the Stille coupling a robust method for the synthesis of complex molecules. sigmaaldrich.com

The general mechanism of the Stille reaction involves the oxidative addition of the organic halide to a Pd(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

While specific examples detailing the Stille coupling of this compound are not extensively documented in the provided search results, the reaction is a well-established method for the functionalization of other halogenated thiophenes. The principles of regioselectivity observed in other cross-coupling reactions, such as the preferential reaction at the more activated α-positions (C2 and C5) and the higher reactivity of C-Br over C-Cl bonds, are expected to apply.

| Electrophile | Organostannane | Catalyst | Product |

| Aryl Halide (R-X) | R'-Sn(Alkyl)₃ | Pd(0) | R-R' |

| Vinyl Halide (R-X) | R'-Sn(Alkyl)₃ | Pd(0) | R-R' |

This table illustrates the general scope of the Stille cross-coupling reaction. wikipedia.orglibretexts.org

Negishi Cross-Coupling Reactions with Organozinc Reagents

The Negishi cross-coupling reaction employs organozinc reagents, which are known for their high reactivity and functional group tolerance. sigmaaldrich.com These reagents can be prepared directly from the corresponding organic halides and activated zinc metal, or via transmetalation from organolithium or Grignard reagents. sigmaaldrich.com

The Negishi coupling is a powerful tool for C-C bond formation and has been applied to a wide range of substrates, including heteroaryl halides. nih.gov The reaction of polyhalogenated thiophenes with organozinc reagents under palladium catalysis can lead to selective functionalization. For instance, the reaction of 2,5-dibromothiophene (B18171) with an organozinc reagent can result in selective C-C bond formation. nih.gov The choice of catalyst and reaction conditions can influence the outcome of the reaction, allowing for either mono- or disubstitution.

| Electrophile | Organozinc Reagent | Catalyst | Product |

| Aryl Iodide | Aryl-ZnBr | Pd(PPh₃)₄ | Biaryl |

| 2-Bromothiazole | 4-Methyl-2-pyridylzinc bromide | Pd(0) | Coupled Product |

| 2,5-Dibromothiophene | Organozinc Reagent | Pd(0) | Mono- or Di-substituted Thiophene (B33073) |

This table provides examples of Negishi cross-coupling reactions with various electrophiles. nih.gov

Kumada Coupling Reactions with Grignard Reagents

The Kumada coupling was one of the first transition metal-catalyzed cross-coupling reactions to be developed, utilizing Grignard reagents as the organometallic partner. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by nickel or palladium complexes and is effective for coupling alkyl, vinyl, and aryl groups. wikipedia.org

The Kumada coupling is a valuable method for the synthesis of polythiophenes, which are important materials in organic electronics. rsc.orgresearchgate.net The polymerization of dihalothiophenes, such as 2,5-dibromo-3-alkylthiophenes, can be achieved through a Kumada catalyst-transfer polycondensation mechanism. researchgate.net

While being a powerful C-C bond-forming reaction, the high reactivity of Grignard reagents can limit the functional group tolerance of the Kumada coupling compared to other cross-coupling methods. organic-chemistry.org

| Electrophile | Grignard Reagent | Catalyst | Product |

| Aryl Halide | Aryl-MgBr | Ni or Pd Complex | Biaryl |

| Vinyl Halide | Vinyl-MgBr | Ni or Pd Complex | Coupled Product |

| 2,5-Dibromo-3-alkylthiophene | i-PrMgCl | Ni(dppp)Cl₂ | Poly(3-alkylthiophene) |

This table illustrates the general scope and an application of the Kumada coupling. wikipedia.orgresearchgate.net

Palladium-Catalyzed Direct Arylation and Heteroarylation Reactions

Palladium-catalyzed direct arylation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalized organometallic reagents. beilstein-journals.org This method involves the coupling of an aryl halide with a C-H bond of another aromatic or heteroaromatic compound. beilstein-journals.org

For 2,5-dibromothiophene derivatives, direct diarylation can be achieved in a one-pot reaction using a palladium catalyst, a base such as KOAc, and a suitable solvent like DMA. beilstein-journals.orgresearchgate.net This approach has been successfully applied to couple a variety of heteroarenes, including thiazoles, thiophenes, furans, and pyrroles, with 2,5-dibromothiophene. beilstein-journals.org

Sequential heteroarylation is also possible, allowing for the synthesis of unsymmetrically 2,5-disubstituted thiophenes. beilstein-journals.org

| Substrate | Heteroarene | Catalyst | Base | Product | Yield (%) |

| 2,5-Dibromothiophene | 2-Ethyl-4-methylthiazole | PdCl(C₃H₅)(dppb) | KOAc | 2,5-Bis(2-ethyl-4-methylthiazol-5-yl)thiophene | 81 |

| 2,5-Dibromothiophene | Furan | PdCl(C₃H₅)(dppb) | KOAc | 2,5-Di(furan-2-yl)thiophene | 75 |

| 2,5-Dibromo-3-methylthiophene | Thiophene | PdCl(C₃H₅)(dppb) | KOAc | 2,5-Di(thiophen-2-yl)-3-methylthiophene | 89 |

This table presents examples of palladium-catalyzed direct diheteroarylation of 2,5-dibromothiophene derivatives. beilstein-journals.orgresearchgate.net

Regioselectivity and Chemoselectivity in Multi-Halogenated Thiophene Reactivity

The presence of multiple halogen substituents on the thiophene ring of this compound gives rise to important considerations of regioselectivity and chemoselectivity in its reactions.

Regioselectivity in cross-coupling reactions of polyhalogenated thiophenes is primarily governed by the position of the halogen on the ring. The α-positions (C2 and C5) of the thiophene ring are generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions compared to the β-positions (C3 and C4). nih.gov This is attributed to the electronic properties of the thiophene ring and the stability of the resulting organopalladium intermediate. Therefore, in this compound, functionalization is expected to occur preferentially at the C2 and C5 positions.

Chemoselectivity is determined by the differential reactivity of the various carbon-halogen bonds. In general, the reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions follows the order C-I > C-Br > C-Cl. This trend is related to the bond dissociation energies of the respective carbon-halogen bonds. The weaker C-Br bonds in this compound are therefore expected to react preferentially over the stronger C-Cl bond.

This differential reactivity allows for selective functionalization of the C-Br bonds while leaving the C-Cl bond intact. This stepwise functionalization is a powerful strategy for the synthesis of complex, unsymmetrically substituted thiophenes. For example, a Suzuki-Miyaura coupling can be performed selectively at the C5-Br position of 2,5-dibromo-3-hexylthiophene, followed by a subsequent coupling reaction at the C2-Br position. mdpi.com

The choice of catalyst, ligands, and reaction conditions can also be used to modulate the chemoselectivity of these reactions. semanticscholar.orgnih.gov By carefully tuning these parameters, it is possible to achieve high levels of control over the outcome of the reaction, enabling the synthesis of a wide range of functionalized thiophene derivatives from a single, versatile starting material.

Unraveling the Synthetic Potential of this compound

An exploration of its reactivity, functionalization, and diverse chemical transformations reveals its significance in the landscape of organic synthesis.

The halogenated heterocycle, this compound, stands as a versatile building block in the field of organic synthesis, particularly in the construction of complex molecular architectures for materials science. Its utility is deeply rooted in the distinct reactivity of its bromine and chlorine substituents, allowing for controlled and regioselective functionalization. This article delves into the nuanced reactivity of this compound and explores its various transformations, including isotopic labeling and substitution reactions.

Reactivity and Functionalization in Organic Synthesis

The strategic placement of two bromine atoms at the 2 and 5 positions and a chlorine atom at the 3 position of the thiophene ring imparts a unique chemical personality to this compound. This arrangement is pivotal for its application as a monomer in the synthesis of conjugated polymers and other functional organic materials. ossila.com

Differential Reactivity of Bromine and Chlorine Substituents

The synthetic utility of this compound is significantly enhanced by the differential reactivity of its halogen atoms. The carbon-bromine bonds are more susceptible to cleavage in cross-coupling reactions compared to the more robust carbon-chlorine bond. This reactivity difference is fundamental to achieving selective functionalization.

The electron-withdrawing nature of the halogen substituents deactivates the thiophene ring, which can influence the rates of electrophilic substitution. However, this deactivation also makes the carbon atoms attached to the halogens susceptible to nucleophilic attack, a key step in many cross-coupling reactions. The bromine atoms at the α-positions (2 and 5) are generally more reactive than the chlorine atom at the β-position (3). This is attributed to the greater polarizability and lower bond strength of the C-Br bond compared to the C-Cl bond.

Control over Regiochemistry in Functionalization Reactions

The ability to control the regiochemistry of functionalization reactions is a cornerstone of modern organic synthesis. In the case of this compound, this control allows for the stepwise introduction of different functional groups at specific positions on the thiophene ring.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful tools for forming new carbon-carbon bonds. By carefully selecting the reaction conditions, including the catalyst, ligands, and temperature, chemists can selectively target the bromine atoms for substitution while leaving the chlorine atom intact. For instance, in Suzuki cross-coupling reactions involving 2,5-dibromo-3-hexylthiophene, a related compound, selective C-arylation occurs at the bromine-substituted positions. researchgate.netmdpi.com This regioselectivity is crucial for the synthesis of well-defined polymers and complex organic molecules. researchgate.net The steric hindrance at the 3-position, where the chlorine atom is located, can also contribute to the preferential reaction at the less hindered 2- and 5-positions.

Other Transformation and Derivatization Reactions

Beyond its utility in cross-coupling reactions, this compound and related halogenated thiophenes can undergo a variety of other chemical transformations, further expanding their synthetic applications.

Deuteration and Isotopic Labeling Studies

Isotopic labeling, particularly with deuterium (B1214612), is a powerful technique for elucidating reaction mechanisms and for use in metabolic and pharmacokinetic studies. rsc.orgpku.edu.cn A silver-catalyzed hydrogen/deuterium (H/D) exchange reaction has been developed that can introduce deuterium at the β-position of thiophene rings using D₂O as the deuterium source. rsc.org This method is advantageous as it can be performed in open air and tolerates a range of functional groups, including C-Br and C-Cl bonds, which are often reactive under other transition metal-catalyzed conditions. rsc.org This allows for the direct deuteration of compounds like 2,5-dibromo-3-hexylthiophene, which is a monomer for important photoelectronic materials. rsc.org

Electrophilic Nitration Reactions of Halogenated Thiophenes

While the electron-withdrawing nature of halogens deactivates the thiophene ring towards electrophilic substitution, these reactions can still occur under specific conditions. The position of nitration on the thiophene ring is influenced by the directing effects of the existing substituents. The study of such reactions provides insight into the electronic properties of the halogenated thiophene core.

Nucleophilic Aromatic Substitution Reactions on Thiophene Core

Nucleophilic aromatic substitution (SNA) is a reaction in which a nucleophile replaces a leaving group on an aromatic ring. libretexts.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups on the ring, which stabilize the negatively charged intermediate (Meisenheimer complex) that is formed. libretexts.orglibretexts.org While simple aryl halides are typically unreactive towards nucleophiles, the presence of the halogens on the thiophene ring in this compound renders the ring electron-deficient. ossila.com This, in principle, could make it more susceptible to nucleophilic attack, although this pathway is less common than cross-coupling reactions. For a nucleophilic aromatic substitution to occur, a strong nucleophile is typically required, and the reaction proceeds through an addition-elimination mechanism. libretexts.org The stability of the intermediate carbanion is a key factor in determining the feasibility of the reaction. libretexts.org

Spectroscopic and Structural Characterization of 2,5 Dibromo 3 Chlorothiophene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for confirming the substitution pattern of halogenated thiophenes. The chemical shifts and coupling constants of the thiophene (B33073) ring protons and carbons are highly sensitive to the nature and position of the halogen substituents. For 2,5-Dibromo-3-chlorothiophene, which has a single proton on the thiophene ring, NMR provides crucial data for its unambiguous identification.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing a single signal corresponding to the proton at the C-4 position. The chemical shift of this proton is influenced by the electronic effects of the adjacent halogen atoms. The electronegative chlorine atom at the C-3 position and the bromine atom at the C-5 position will deshield the C-4 proton, causing its signal to appear at a downfield chemical shift.

Based on data from related halogenated thiophenes, the chemical shift for the H-4 proton in this compound can be predicted. For comparison, the protons in 2,5-dibromothiophene (B18171) appear at approximately 6.83 ppm. chemicalbook.com The additional electron-withdrawing chlorine atom at the 3-position in this compound would likely shift the H-4 proton further downfield.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-4 | ~7.0 - 7.3 | Singlet (s) |

Predicted values are based on the analysis of structurally similar compounds.

The ¹³C NMR spectrum provides information on all four carbon atoms in the thiophene ring of this compound. The chemical shifts are primarily influenced by the direct attachment of the electronegative halogen atoms. Carbons bonded to bromine (C-2 and C-5) and chlorine (C-3) are expected to have significantly different chemical shifts compared to the unsubstituted carbon (C-4).

Generally, carbons directly bonded to bromine in thiophene rings appear in the range of 110-120 ppm. The carbon attached to the more electronegative chlorine atom (C-3) would be expected to be further downfield. The carbon atom bearing the single proton (C-4) will be influenced by the adjacent halogens and will likely appear in the aromatic region. Computational studies using methods like Density Functional Theory (DFT) are often employed to predict ¹³C NMR chemical shifts with reasonable accuracy when experimental data is unavailable. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~112 - 118 |

| C-3 | ~125 - 132 |

| C-4 | ~128 - 135 |

| C-5 | ~110 - 116 |

Predicted values are based on established substituent effects on the thiophene ring and data from related compounds.

While one-dimensional NMR is useful, two-dimensional (2D) NMR techniques would be instrumental for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra, especially for more complex derivatives.

COSY (Correlation Spectroscopy): For this compound itself, a COSY spectrum would not be informative as there is only one type of proton, and therefore no proton-proton couplings to observe.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would be very useful, as it would show a direct correlation between the C-4 carbon and its attached H-4 proton. This would definitively assign both the proton signal and the signal of the only protonated carbon in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment, which shows through-space correlations between protons, would not be applicable for the isolated this compound molecule due to the single proton. However, for derivatives with other proton-containing substituents, it could provide information about their spatial proximity.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy is a powerful non-destructive method for identifying functional groups and confirming molecular structure. The FT-IR and Raman spectra of this compound are expected to show characteristic bands corresponding to the vibrations of the thiophene ring and the carbon-halogen bonds.

The FT-IR spectrum of this compound would be dominated by vibrations associated with the substituted thiophene ring. Key expected vibrational modes include:

C-H Vibrations: A weak C-H stretching vibration for the H-4 proton is expected in the region of 3100-3000 cm⁻¹. The C-H out-of-plane bending vibration would likely appear in the 900-700 cm⁻¹ region. iosrjournals.org

Thiophene Ring Vibrations: The aromatic C=C stretching vibrations of the thiophene ring typically appear as a series of bands in the 1600-1300 cm⁻¹ region. researchgate.net The C-S stretching vibration is often observed in the 850-600 cm⁻¹ range. iosrjournals.org

Carbon-Halogen Vibrations: The C-Cl and C-Br stretching vibrations are key features. The C-Cl stretch is expected in the 800-600 cm⁻¹ range, while the heavier C-Br bond will vibrate at a lower frequency, typically in the 600-500 cm⁻¹ region. These bands are often strong and can be diagnostic for the presence of these halogens.

Table 3: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C-H Stretch | ~3090 |

| C=C Ring Stretch | ~1550, 1450, 1350 |

| C-H Bend (out-of-plane) | ~850 |

| C-S Stretch | ~750 |

| C-Cl Stretch | ~700 |

| C-Br Stretch | ~550 |

Predicted values are based on typical frequency ranges for substituted thiophenes.

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. The Raman spectrum can be particularly useful for observing symmetric vibrations and carbon-halogen bonds.

Symmetric Ring Vibrations: The symmetric "ring breathing" vibration of the thiophene ring, which is often weak in the IR spectrum, typically gives a strong and sharp band in the Raman spectrum.

Carbon-Halogen Bonds: The C-Br and C-Cl stretching vibrations are also readily observed in Raman spectra and can be used to confirm the presence of these halogens. Computational methods are frequently used to simulate Raman spectra to aid in the assignment of experimental bands. cardiff.ac.uk

For derivatives like poly(3-hexylthiophene-2,5-diyl), Raman spectroscopy is a key tool to study the effects of doping on the polymer backbone, identifying the formation of polarons and bipolarons through shifts in the vibrational frequencies. rsc.orgresearchgate.net A similar approach could theoretically be applied to polymers derived from this compound.

Table 4: Predicted Raman Shifts for Key Vibrations of this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

|---|---|

| Symmetric Ring Breathing | ~1400 - 1500 (strong) |

| C-S Stretch | ~750 |

| C-Cl Stretch | ~700 |

| C-Br Stretch | ~550 |

Predicted values are based on general characteristics of Raman spectra for halogenated aromatic compounds.

Electronic Absorption and Emission Spectroscopy

The study of the electronic transitions in this compound and its derivatives via Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable insights into their electronic structure. While detailed spectroscopic data for the monomer itself is not extensively published, analysis of polymers incorporating this unit is informative.

Polymers synthesized using this compound exhibit distinct absorption bands in the UV-Visible range. researchgate.net For instance, a polymer alternating 2,5-dibromo-3-chloro thiophene with a benzodithiophene (BDT) unit shows a UV-visible absorption spectrum with three main features when measured as a thin film. researchgate.net The first band, located in the 361–369 nm range, is attributed to π-π* transitions within the conjugated polymer backbone. researchgate.net A second prominent band appears in the longer-wavelength region of 525–530 nm, which corresponds to intramolecular charge transfer (ICT) between the electron-donating BDT units and the electron-accepting chlorinated thiophene units. researchgate.net A third feature is often observed as a vibronic shoulder, which is more clearly defined in polymers where chlorine has been introduced. researchgate.net The extension of conjugation in such polymer systems typically results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. msu.edu

Table 1: UV-Vis Absorption Bands for a Polymer Derivative of this compound

| Wavelength Range (nm) | Assigned Transition | Reference |

|---|---|---|

| 361-369 | π-π* | researchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the fragmentation patterns of organic compounds. For this compound, the molecular formula is C₄HBr₂ClS. uni.lu This corresponds to a calculated molecular weight of approximately 276.38 g/mol . cymitquimica.comossila.com

While specific experimental fragmentation data for this compound is not detailed in the available literature, characteristic patterns can be anticipated based on related halogenated thiophene structures. Electron ionization mass spectrometry of a similar compound, 2,5-Dibromo-3-methylthiophene, shows fragmentation corresponding to the loss of bromine atoms. nist.gov For halogenated aromatic compounds, the loss of a halogen substituent is a common fragmentation pathway. nih.gov Therefore, the mass spectrum of this compound would be expected to show a prominent molecular ion peak cluster, reflecting the isotopic abundances of bromine and chlorine, followed by fragment ions corresponding to the sequential loss of bromine and/or chlorine atoms.

Table 2: Molecular Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Formula | C₄HBr₂ClS | uni.lu |

| Molecular Weight | 276.38 g/mol | cymitquimica.comossila.com |

X-ray Crystallography for Solid-State Structure Determination

Furthermore, this technique reveals how molecules pack in a crystal lattice, which is governed by intermolecular interactions. nih.gov In the case of this compound, the presence of bromine and chlorine atoms suggests the potential for halogen bonding and other non-covalent interactions that influence the supramolecular architecture. Analysis of the crystal packing could reveal motifs such as herringbone or layered structures. Studies on other substituted thiophenes have shown the presence of π-π interactions and, where applicable, hydrogen bonding, which dictates the formation of specific packing arrangements like dimers or chains. nih.govresearchgate.net

While single crystal X-ray diffraction provides information on bulk crystals, Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) is a powerful, non-destructive technique used to investigate the molecular packing and crystal orientation within thin films, which is particularly relevant for applications in organic electronics. researchgate.net

For semiconducting polymers derived from this compound, GIWAXS is employed to characterize the morphology of solution-cast thin films. ossila.comresearchgate.net The resulting diffraction patterns provide crucial information on how the polymer chains arrange themselves relative to the substrate. This includes determining whether the polymer backbones adopt a "face-on" or "edge-on" orientation, the degree of crystallinity, and the lamellar stacking distance. Such morphological details are known to have a significant impact on the performance of organic electronic devices like solar cells and transistors. researchgate.net

Computational and Theoretical Studies on 2,5 Dibromo 3 Chlorothiophene

Density Functional Theory (DFT) Investigations

Density Functional Theory has become a cornerstone of computational chemistry for investigating the molecular and electronic properties of organic compounds. For halogenated thiophenes, DFT methods are employed to predict geometries, electronic structures, and reactivity, offering a molecular-level understanding that complements experimental findings. While specific DFT studies exclusively on 2,5-Dibromo-3-chlorothiophene are not extensively documented in dedicated publications, the principles and applications can be thoroughly illustrated through computational analyses of closely related structures. Methodologies such as B3LYP with basis sets like 6-31G(d,p) are commonly used for these types of investigations. nist.gov

Electronic Structure and Molecular Orbitals Analysis

The electronic structure of this compound is fundamentally dictated by the arrangement of its molecular orbitals (MOs). DFT calculations allow for the visualization and energy quantification of these orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they are the frontier molecular orbitals (FMOs) that govern the molecule's reactivity and electronic transition properties.

In substituted thiophenes, the HOMO is typically a π-orbital with significant electron density on the thiophene (B33073) ring and the sulfur atom. The LUMO is also a π*-orbital, and its energy and localization are influenced by the electron-withdrawing or -donating nature of the substituents. For this compound, the presence of three halogen atoms (two bromine and one chlorine) is expected to lower the energies of both the HOMO and LUMO due to their inductive electron-withdrawing effects. This, in turn, influences the material's potential as an electron donor or acceptor in organic electronic devices.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the HOMO of one reactant and the LUMO of another. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

For derivatives of halogenated thiophenes, FMO analysis is crucial in predicting their behavior in reactions such as Suzuki cross-coupling, which are commonly used to synthesize conjugated polymers. nih.gov The distribution of the HOMO and LUMO across the molecule indicates the most probable sites for electrophilic and nucleophilic attack. In the case of this compound, the LUMO is expected to have significant contributions from the carbon atoms bonded to the bromine atoms, making these sites susceptible to nucleophilic attack or oxidative addition in transition metal-catalyzed reactions.

Below is an illustrative data table of HOMO and LUMO energies for related substituted thiophene compounds, calculated using DFT.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-chloro-5-(4-methoxyphenyl)thiophene | -5.98 | -1.12 | 4.86 |

| 2-chloro-5-(p-tolyl)thiophene | -6.12 | -1.21 | 4.91 |

| 2-chloro-5-(4-fluorophenyl)thiophene | -6.23 | -1.25 | 4.98 |

This table presents data for closely related compounds to illustrate the application of FMO theory. The values are indicative of the typical energy ranges for such halogenated thiophenes.

Prediction of Spectroscopic Properties (UV-Vis, NMR Chemical Shifts)

DFT calculations are a reliable tool for predicting various spectroscopic properties. Time-Dependent DFT (TD-DFT) is employed to simulate UV-Vis absorption spectra by calculating the electronic excitation energies and oscillator strengths. researchgate.net For this compound, the main electronic transitions are expected to be π → π* transitions within the thiophene ring. The presence of halogens can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to unsubstituted thiophene, depending on the interplay between their inductive and mesomeric effects.

Similarly, NMR chemical shifts can be accurately calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within the DFT framework. e3s-conferences.org Theoretical predictions of 1H and 13C NMR chemical shifts are invaluable for confirming the structure of newly synthesized compounds and for assigning experimental spectra. The calculated shifts for this compound would be influenced by the electronegativity and spatial arrangement of the bromine and chlorine atoms.

An illustrative table of predicted spectroscopic data for a related compound is provided below.

| Spectroscopic Property | Predicted Value |

| λmax (UV-Vis) | ~250-300 nm (estimated based on similar chlorothiophenes) |

| 13C NMR Shift (C2) | ~115-125 ppm (estimated range) |

| 13C NMR Shift (C3) | ~125-135 ppm (estimated range) |

| 13C NMR Shift (C4) | ~120-130 ppm (estimated range) |

| 13C NMR Shift (C5) | ~110-120 ppm (estimated range) |

Note: These are estimated values based on computational studies of analogous halogenated thiophenes and serve an illustrative purpose.

Elucidation of Reaction Mechanisms and Transition State Analysis

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as Suzuki or Stille coupling, DFT can be used to map out the potential energy surface. This involves identifying the structures of reactants, intermediates, transition states, and products.

Transition state analysis is particularly important as it allows for the determination of the activation energy of a reaction, which is the energy barrier that must be overcome for the reaction to proceed. By locating the transition state and calculating its vibrational frequencies, chemists can confirm that it is a first-order saddle point on the potential energy surface and gain insight into the geometry of the activated complex. This information is crucial for understanding the regioselectivity of reactions, for instance, why a reaction might occur preferentially at the C2-Br bond versus the C5-Br bond.

Energetic and Thermodynamic Parameters of Reactions

DFT calculations can provide accurate energetic and thermodynamic parameters for chemical reactions. This includes the calculation of reaction enthalpies (ΔH), Gibbs free energies (ΔG), and entropies (ΔS). These parameters are essential for predicting the spontaneity and equilibrium position of a reaction.

Quantum Chemical Calculations for Reactivity Predictions

Beyond the electronic structure and energetic considerations, quantum chemical calculations offer a suite of reactivity descriptors that can predict the chemical behavior of molecules. mdpi.com These descriptors are derived from the principles of conceptual DFT.

Key reactivity descriptors include:

Electronegativity (χ): A measure of the ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance of a molecule to change its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of electron cloud deformation.

Electrophilicity Index (ω): A global reactivity index that quantifies the electrophilic nature of a molecule.

These descriptors can be calculated from the energies of the HOMO and LUMO. For this compound, the high electronegativity of the halogen substituents would likely result in a relatively high electrophilicity index, suggesting it can act as a good electrophile in certain reactions.

An illustrative table of calculated reactivity descriptors for a related halogenated aromatic compound is shown below.

| Reactivity Descriptor | Formula | Illustrative Value (a.u.) |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.55 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.43 |

| Chemical Softness (S) | 1/(2η) | 0.206 |

| Electrophilicity Index (ω) | χ2/(2η) | 2.59 |

These values are for a representative halogenated aromatic compound and are intended to illustrate the application of these quantum chemical concepts.

By calculating these indices, a quantitative prediction of the reactivity of this compound can be made, which is valuable for designing new synthetic routes and for understanding its role in the formation of functional organic materials.

Molecular Modeling and Simulation Approaches for Intermolecular Interactions

Computational and theoretical studies are pivotal in elucidating the nature and strength of intermolecular interactions involving this compound. These approaches provide molecular-level insights into the non-covalent forces that govern the compound's behavior in various environments, which is crucial for predicting its physical properties and its interactions with other molecules. The primary intermolecular forces at play for this compound include halogen bonding, π-π stacking, and van der Waals interactions.

Halogen Bonding:

The presence of two bromine atoms and one chlorine atom on the thiophene ring makes halogen bonding a significant intermolecular interaction for this compound. Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species (halogen bond donor) and interacts with a nucleophilic region (halogen bond acceptor) in another molecule. The electrophilic character arises from a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the covalent bond.

Density Functional Theory (DFT) is a powerful computational method used to investigate halogen bonding. unimi.it By calculating the molecular electrostatic potential (MEP) on the surface of this compound, the location and magnitude of the σ-holes on the bromine and chlorine atoms can be determined. The strength of the σ-hole generally follows the trend I > Br > Cl > F. unimi.it DFT calculations can also be employed to determine the interaction energies between this compound and various halogen bond acceptors. For instance, studies on other halogenated thiophenes have shown that C–X···N (where X is a halogen) interaction energies can range from -5.4 to -19.6 kJ mol⁻¹, depending on the halogen atom. tuni.fijyu.fiacs.org

To further characterize the nature of these interactions, Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) analysis, and Natural Bond Orbital (NBO) analysis are often employed. rsc.org QTAIM analyzes the topology of the electron density to identify bond critical points (BCPs) between interacting atoms, providing evidence for the existence of an interaction. nih.gov NCI analysis helps visualize and characterize non-covalent interactions in real space, while NBO analysis can provide insights into the orbital-level interactions contributing to the halogen bond.

π-π Stacking:

The aromatic thiophene ring in this compound allows for π-π stacking interactions with other aromatic systems. These interactions are crucial in determining the packing of molecules in the solid state and the formation of molecular aggregates in solution. The strength and geometry of π-π stacking are influenced by a combination of electrostatic and dispersion forces. acs.org

Computational methods such as DFT and Møller–Plesset second-order perturbation theory (MP2) are used to calculate the interaction energies of π-stacked dimers. dntb.gov.ua For the thiophene dimer, the interaction energy has been calculated to be highly dependent on the orientation, with the perpendicular dimer having a more favorable interaction energy (-3.12 kcal/mol) than the parallel dimer (-1.71 kcal/mol). acs.org The inclusion of electron correlation in these calculations is crucial for accurately capturing the dispersion interactions that are a major attractive component in π-π stacking. acs.org

Molecular Dynamics (MD) simulations provide a dynamic perspective on π-π stacking. mdpi.comresearchgate.netrsc.org By using appropriate force fields, MD simulations can model the behavior of multiple this compound molecules over time, revealing preferred stacking arrangements and the influence of the solvent environment. Steered molecular dynamics (SMD) can also be used to estimate the binding energies of stacked aromatic dimers. mdpi.com

Van der Waals Interactions:

The following table summarizes interaction energies for halogen bonding in compounds similar to this compound, as determined by DFT calculations.

| Interacting Molecules | Interaction Type | Interaction Energy (kJ mol⁻¹) |

| 5-(4-Pyridyl)-2-chlorothiophene Dimer | C–Cl···N | -5.4 |

| 5-(4-Pyridyl)-2-bromothiophene Dimer | C–Br···N | -12.1 |

| 5-(4-Pyridyl)-2-iodothiophene Dimer | C–I···N | -19.6 |

Data sourced from studies on 5-(4-Pyridyl)-2-halothiophenes. acs.org

Applications of 2,5 Dibromo 3 Chlorothiophene in Advanced Functional Materials

Monomer for Conjugated Polymers in Organic Electronics

2,5-Dibromo-3-chlorothiophene serves as a critical monomer for the synthesis of conjugated polymers used in a variety of organic electronic applications, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The bromine atoms at the 2- and 5-positions act as reactive sites for facile cross-coupling reactions, such as Suzuki and Stille couplings, which are instrumental in forming the carbon-carbon bonds necessary for extending the polymer's π-conjugated backbone. researchgate.net

Synthesis of Regioregular Polythiophene Derivatives

The performance of polythiophenes in electronic devices is critically dependent on their regioregularity—the precise, ordered arrangement of the substituted thiophene (B33073) units in the polymer chain. cmu.edu Head-to-tail (HT) couplings lead to a more planar polymer backbone, which enhances π-orbital overlap and facilitates charge transport. cmu.educmu.edu In contrast, head-to-head (HH) or tail-to-tail (TT) defects introduce steric hindrance, causing the polymer backbone to twist and disrupting conjugation. cmu.edu

The use of 2,5-dibromo-3-substituted thiophene monomers, such as this compound, is central to achieving high regioregularity. The Grignard Metathesis (GRIM) polymerization method, for instance, utilizes 2,5-dibromo-3-alkylthiophenes to produce highly regioregular HT-coupled polymers. cmu.edunih.gov This chain-growth polymerization mechanism, often catalyzed by nickel complexes, allows for controlled synthesis of structurally homogeneous polythiophenes with greatly improved electronic and photonic properties compared to their regiorandom counterparts. nih.govcmu.edu

Design and Development of Novel Polymer Semiconductors

This compound is an electron-deficient building block due to the presence of the chloro substituent. ossila.com This characteristic is intentionally exploited in the design of novel polymer semiconductors. By incorporating this monomer, chemists can synthesize medium to wide bandgap polymers with tailored electronic properties. ossila.com For example, the polymer known as PTCl is synthesized from this monomer. ossila.com The electron-withdrawing nature of the chlorine atom significantly influences the frontier molecular orbital energy levels (HOMO and LUMO) of the resulting polymer. mdpi.com This modification can lead to improved air stability and is a key strategy in developing next-generation materials for organic electronics. researchgate.net

Impact of Halogenation on Polymer Electronic and Optoelectronic Properties

Halogenation is a powerful strategy for fine-tuning the optoelectronic properties of conjugated polymers. The introduction of a chlorine atom at the 3-position of the thiophene ring, as in this compound, has profound effects.

Energy Levels : The strong electronegativity of chlorine lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer. mdpi.com A deeper HOMO level is particularly advantageous for organic solar cells as it can lead to a higher open-circuit voltage (VOC), a key parameter for device efficiency. mdpi.comresearchgate.net

Charge Transport : Halogenation can influence the intermolecular packing and morphology of the polymer films. Chlorine substitution can promote a more ordered, face-on orientation of the polymer chains, which is beneficial for charge transport. researching.cn

Solubility and Processing : The presence of the chlorine atom can also affect the polymer's solubility, enabling it to be processed using more environmentally friendly solvents like toluene, THF, and xylenes (B1142099) for low-cost solution processing. ossila.com

Studies comparing chlorinated and fluorinated polymers have shown that chlorination is a highly effective and more cost-effective strategy for developing high-performance polymer donors. mdpi.comresearching.cn For instance, the chlorinated polymer donor D18-Cl, an analog of the high-performance fluorinated polymer D18, achieved a power conversion efficiency of 18.13% in organic solar cells. mdpi.com

Components in Organic Photovoltaic (OPV) Devices

The unique electronic properties imparted by the 3-chloro substitution make polymers derived from this compound highly suitable for use in organic photovoltaic (OPV) devices, particularly as electron donor materials in bulk heterojunction solar cells. ossila.com

Development of Donor Polymer Architectures for Organic Solar Cells

In an OPV device, the donor polymer is responsible for absorbing sunlight to create excitons (bound electron-hole pairs) and transporting the resulting holes to the electrode. The energy levels of the donor must be appropriately aligned with the acceptor material (often a non-fullerene acceptor, or NFA) to ensure efficient charge separation.

The use of this compound allows for the synthesis of donor polymers with deep HOMO levels. This is crucial for maximizing the VOC of the solar cell, as the VOC is proportional to the energy difference between the HOMO of the donor and the LUMO of the acceptor. Chlorinated polymer donors like PBDB-T-2Cl (also known as PM7) have demonstrated outstanding performance in non-fullerene solar cells, achieving efficiencies of over 14% when paired with the acceptor IT-4F. researchgate.netresearching.cn This high performance is directly attributed to the higher VOC enabled by the lower-lying energy levels of the chlorinated polymer. researchgate.net

Enhancement of Power Conversion Efficiency and Device Stability in Non-Fullerene Acceptor Solar Cells

The combination of chlorinated polythiophene donors with non-fullerene acceptors (NFAs) has proven to be a highly successful strategy for boosting power conversion efficiency (PCE) and improving device longevity. ossila.com

Research has shown that replacing fluorine with chlorine on the polymer backbone is an effective and economical approach to achieving high efficiency. researching.cn Solar cells based on the chlorinated donor D18-Cl paired with the NFA N3 achieved a remarkable PCE of 18.13%. researching.cnresearchgate.net This high efficiency was a result of optimized charge generation, transport, and recombination processes within the device. researchgate.net

Beyond efficiency, stability is a critical factor for the commercial viability of organic solar cells. The introduction of chlorinated thiophene-based donor polymers can significantly enhance device stability. For example, a ternary all-polymer solar cell incorporating the chlorinated polymer PBDT-ClET retained approximately 90% of its initial PCE after 550 hours under ambient conditions, outperforming its binary counterpart. chinesechemsoc.org This improved stability is attributed to the excellent thermal properties and optimized morphology that the chlorinated monomer imparts to the final polymer. chinesechemsoc.org

Table of Research Findings on Chlorinated Polymer Donors

| Polymer Donor | Acceptor | VOC (V) | JSC (mA/cm²) | FF (%) | PCE (%) |

| D18-Cl | N3 | 0.859 | 26.86 | 78.6 | 18.13 |

| PBDB-T-2Cl (PM7) | IT-4F | 0.84 | 20.81 | 76 | 13.2 |

| PM6:PM7-Si (10 wt%) | C9 | 0.864 | 26.05 | 77.6 | 17.7 |

This table presents a selection of high-performing organic solar cells utilizing chlorinated polymer donors, demonstrating the impact of this molecular design strategy. Data sourced from multiple studies. researchgate.netresearchgate.netacs.org

Building Block for Materials in Organic Light-Emitting Diodes (OLEDs)

This compound is a key intermediate in the synthesis of conjugated polymers and oligomers used in Organic Light-Emitting Diodes (OLEDs). ossila.com The performance of OLED materials is intrinsically linked to their electronic structure, which governs properties like charge transport and emission color. The incorporation of the 3-chlorothiophene (B103000) moiety allows for precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting polymers.

The primary synthetic utility of this compound in this context lies in its suitability for palladium-catalyzed cross-coupling reactions, such as Stille and Suzuki couplings. wiley-vch.de These reactions are powerful methods for forming carbon-carbon bonds, which are essential for creating the backbone of conjugated polymers. wiley-vch.de In a typical Stille polycondensation, this compound can be reacted with an organo-ditin monomer in the presence of a palladium catalyst to yield a high molecular weight polymer. wiley-vch.de The resulting polymers often possess the necessary semiconducting properties to function as emissive or charge-transporting layers within an OLED device. wiley-vch.de

The presence of the chlorine atom can enhance the stability and influence the emission characteristics of the final OLED material. By creating polymers with alternating electron-rich and electron-deficient units (a donor-acceptor or D-A structure), developers can control the bandgap and, consequently, the color of light emitted. This compound serves as a precursor to these crucial electron-deficient units.

Table 1: Polymer Synthesis via Coupling Reactions

Precursor for Active Layers in Organic Field-Effect Transistors (OFETs)

In the realm of Organic Field-Effect Transistors (OFETs), the active layer's charge carrier mobility is a critical performance metric. This compound is used to synthesize semiconducting polymers that form the active layer in these devices. The electronic properties imparted by the chlorinated thiophene unit are highly beneficial for OFET applications. The electron-withdrawing nature of chlorine lowers the polymer's HOMO energy level, which can improve its stability against oxidation in ambient air and facilitate more efficient charge injection from high work-function electrodes like gold.

The synthesis of these active layer polymers is typically achieved through cross-coupling polycondensation reactions. The regioregularity of the resulting polymer, which describes the consistency of the side-chain orientation along the polymer backbone, is crucial for achieving high charge mobility. The defined reactive sites on this compound allow for a high degree of control during polymerization, leading to polymers with well-ordered structures that facilitate intermolecular charge hopping. nih.gov For instance, polymerization of this monomer with other compatible building blocks can lead to highly crystalline, medium-to-wide bandgap polymer semiconductors. ossila.com These materials are often soluble in common organic solvents, enabling low-cost, solution-based processing techniques for fabricating OFETs. ossila.com

Versatility in the Synthesis of Other Advanced Heterocyclic Scaffolds

The true versatility of this compound lies in its capacity to serve as a scaffold for a wide array of more complex heterocyclic molecules through selective and sequential cross-coupling reactions. The two bromine atoms at the 2- and 5-positions can be functionalized independently or simultaneously, providing a pathway to diverse molecular architectures. nih.govmdpi.com

The Suzuki-Miyaura cross-coupling reaction is a prime example of this versatility. nih.gov By reacting this compound with various arylboronic acids, a wide range of 2,5-diaryl-3-chlorothiophene derivatives can be synthesized. nih.govmdpi.com This methodology allows for the introduction of different functional groups onto the thiophene core, tailoring the resulting molecule's properties for specific applications, from pharmaceuticals to advanced materials. researchgate.net Studies on the closely related compound 2,5-dibromo-3-hexylthiophene (B54134) demonstrate that reactions with different arylboronic acids proceed in moderate to good yields, highlighting the robustness of this synthetic approach. mdpi.comresearchgate.net The choice of arylboronic acid, catalyst, base, and solvent can be optimized to control the reaction outcome. nih.gov This ability to systematically build complex molecules makes this compound a foundational component in combinatorial chemistry and materials discovery.

Table 2: Examples of Suzuki Coupling for Scaffold Synthesis (based on analogous 2,5-dibromo-3-alkylthiophene reactions)

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for confirming the substitution pattern of 2,5-Dibromo-3-chlorothiophene?

- Methodological Answer : X-ray crystallography is critical for unambiguous structural determination, especially to resolve halogen positioning. For example, single-crystal diffraction can identify bond angles (e.g., C–Br and C–Cl bond lengths) and intermolecular interactions (e.g., Br⋯Br contacts or C–H⋯π interactions). Crystallographic data such as unit cell parameters (e.g., for analogous brominated compounds) should be compared with computational models . Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, can differentiate between regioisomers by analyzing coupling constants and chemical shifts influenced by halogen electronegativity.

Q. How can regioselectivity challenges in synthesizing this compound be addressed?

- Methodological Answer : Electrophilic halogenation of thiophene derivatives requires careful control of reaction conditions. Use directing groups or Lewis acids (e.g., FeCl) to enhance selectivity. Monitor reaction progress via Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to isolate intermediates. For bromination, N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) at controlled temperatures (0–25°C) minimizes side reactions .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of Br and Cl substituents deactivates the thiophene ring, reducing electrophilic substitution rates. However, steric hindrance at the 3-chloro position may favor coupling at the 2- and 5-bromo sites. Use Suzuki-Miyaura or Stille couplings with Pd catalysts, optimizing ligand systems (e.g., PPh or SPhos) to enhance yields. Computational studies (DFT) can predict reactive sites by analyzing frontier molecular orbitals and charge distribution .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for polyhalogenated thiophenes?

- Methodological Answer : Discrepancies between X-ray data (e.g., bond angles) and NMR-derived structures may arise from dynamic effects in solution. Perform variable-temperature NMR to assess conformational flexibility. Compare crystallographic data (e.g., C–Br bond lengths of ~1.89 Å) with gas-phase electron diffraction or neutron scattering results. For conflicting substitution patterns, synthesize isotopic analogs (e.g., deuterated derivatives) to validate spectroscopic assignments .

Q. How can non-covalent interactions (e.g., halogen bonding) in this compound be exploited for material design?

- Methodological Answer : Bromine and chlorine atoms participate in halogen bonding (e.g., Br⋯O/N interactions) and π-stacking, which can stabilize supramolecular architectures. Analyze crystal packing motifs (e.g., herringbone vs. layered structures) using Hirshfeld surface analysis. Design co-crystals with complementary acceptors (e.g., pyridine derivatives) to modulate electronic properties for organic semiconductors .

Key Research Recommendations

- Prioritize X-ray crystallography for structural validation, referencing CCDC deposition protocols (e.g., CCDC 1828960) .

- Combine experimental and computational methods (DFT, MD simulations) to resolve electronic and steric effects.

- Avoid commercial synthesis routes; focus on regioselective methodologies for academic reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.